molecular formula C12H7Br2I B15074796 3,5-Dibromo-2-iodo-1,1'-biphenyl

3,5-Dibromo-2-iodo-1,1'-biphenyl

Cat. No.: B15074796
M. Wt: 437.90 g/mol
InChI Key: SMKVFXSAGSVHMX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to the biphenyl structure. Biphenyl compounds are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodobiphenyl with a dibromo-substituted boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using similar cross-coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to achieve high yields and purity. The scalability of these reactions makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different functional groups .

Scientific Research Applications

3,5-Dibromo-2-iodo-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogen atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic effects of the bromine and iodine atoms, which can stabilize or destabilize reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-iodo-1,1’-biphenyl is unique due to the specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and properties. This unique substitution pattern allows for selective functionalization and applications in various fields .

Properties

Molecular Formula

C12H7Br2I

Molecular Weight

437.90 g/mol

IUPAC Name

1,5-dibromo-2-iodo-3-phenylbenzene

InChI

InChI=1S/C12H7Br2I/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H

InChI Key

SMKVFXSAGSVHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

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